molecular formula C13H10ClN3O B2841091 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile CAS No. 341966-77-6

2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile

Cat. No. B2841091
CAS RN: 341966-77-6
M. Wt: 259.69
InChI Key: KFVNASNTQWFFCV-VOTSOKGWSA-N
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Description

2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is a chemical compound . It is extensively used in scientific research due to its unique properties and reactivity. It finds applications in various fields, including pharmaceuticals, organic synthesis, and material science.


Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, which are similar to the compound , has been studied . The Knoevenagel condensation of benzaldehyde and malononitrile was used, with Ti-Al-Mg hydrotalcite as the most active, selective, and reusable catalyst . A malononitrile synthesis method has also been described in a patent .


Molecular Structure Analysis

The molecular formula of 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile is C13H10ClN3O, and its molecular weight is 259.69 .


Chemical Reactions Analysis

Malononitrile dimer, a precursor reactant, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . The reaction of 2-amino-1,1,3-tricyanopropene (malononitrile dimer) with isothiocyanates leads to 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the conditions .

Scientific Research Applications

Structural Analysis and Bonding

  • Research has highlighted the synthesis and characterization of derivatives similar to 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile, focusing on their crystal structures and the presence of unclassical hydrogen bonds, such as C–H⋯N and C–H⋯Cl, which contribute to their unique chemical behaviors and potential for polymer formation (Wang et al., 2011).

Reactivity with Nucleophiles

  • Studies on malononitrile derivatives have reported their reactivity with various nucleophiles, leading to the formation of different functional groups and structural motifs. These reactions are pivotal in synthesizing a wide range of compounds, including amidoximes and amidrazones, indicating the versatility of malononitrile derivatives in synthetic chemistry (Arulsamy & Bohle, 2000).

Applications in Material Science

  • Malononitrile derivatives have been explored for their applications in material science, particularly in the development of fluorescent materials and organic light-emitting diodes (OLEDs). These studies focus on synthesizing low molecular weight materials with efficient solid-state emission and electroluminescence properties, demonstrating the potential of malononitrile derivatives in optoelectronics and advanced material applications (Percino et al., 2019).

Photophysical Properties

  • Research into the photophysical properties of malononitrile derivatives has led to insights into their intramolecular charge transfer mechanisms, thermal stability, and electrochemical properties. These properties are crucial for their application in photoluminescent materials and optoelectronic devices, highlighting the importance of understanding the fundamental chemistry of these compounds (Slodek et al., 2021).

Mechanism of Action

The Knoevenagel condensation mechanism involves the formation of an enol intermediate initially. This enol reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .

Safety and Hazards

The safety data sheet for malononitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[(E)-3-(4-chloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-13(10(8-15)9-16)6-7-17-12-4-2-11(14)3-5-12/h2-7,17H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVNASNTQWFFCV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile

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